1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole

Vue d'ensemble

Description

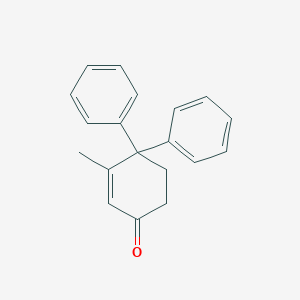

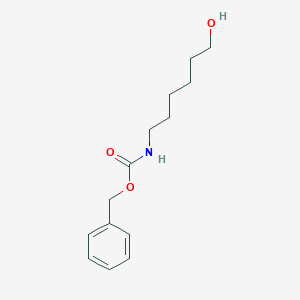

1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole (HOI) is a chemical compound that is gaining increased attention in the scientific community due to its potential applications in a variety of fields. HOI is a heterocyclic compound, meaning it has both carbon and nitrogen atoms in its ring structure. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals, and is also being studied for its potential use in biochemistry and physiology.

Applications De Recherche Scientifique

Synthèse organique

1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole: est un réactif précieux en synthèse organique, en particulier dans la synthèse de molécules complexes. Il agit comme un agent oxydant et peut introduire de l'iode dans les molécules organiques, ce qui est une étape cruciale dans la synthèse de certains produits pharmaceutiques et agrochimiques .

Chimie médicinale

En chimie médicinale, ce composé est utilisé pour synthétiser des molécules aux effets thérapeutiques potentiels. Sa capacité à participer à diverses réactions chimiques en fait une matière première essentielle pour le développement de nouveaux médicaments .

Science des matériaux

Les propriétés uniques du composé sont exploitées en science des matériaux, où les chercheurs l'utilisent pour créer des matériaux nouveaux aux caractéristiques spécifiques. Par exemple, il peut être utilisé pour synthétiser des polymères à la stabilité et à la résistance à la dégradation améliorées .

Chimie analytique

This compound: sert de standard en chimie analytique pour la quantification de la teneur en iode dans divers échantillons. Sa structure bien définie et sa stabilité dans des conditions analytiques en font un composé de référence idéal .

Biochimie

En biochimie, le composé est utilisé pour étudier les mécanismes enzymatiques impliquant l'iode. Il peut agir comme un substrat ou un inhibiteur pour les enzymes qui traitent les molécules contenant de l'iode, fournissant des informations sur leur fonction .

Sciences de l'environnement

Ce composé est également pertinent en sciences de l'environnement. Il peut être utilisé pour suivre le devenir environnemental de l'iode et pour étudier l'impact des composés contenant de l'iode sur les écosystèmes .

Chimie computationnelle

En chimie computationnelle, This compound est utilisé pour modéliser les réactions et prédire le comportement des composés contenant de l'iode. Il aide à comprendre les propriétés électroniques et les schémas de réactivité de ces molécules .

Enseignement de la chimie

Enfin, il trouve des applications dans l'enseignement de la chimie en tant qu'outil pédagogique pour démontrer la chimie de l'iode et les réactions d'oxydation. Ses réactions peuvent être facilement démontrées en laboratoire, ce qui en fait un composé utile à des fins pédagogiques .

Safety and Hazards

1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole has several hazard statements including H272, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding exposure to heat and light as it can decompose when exposed to these conditions . It should be stored in a darkened vessel in a nitrogen atmosphere and refrigerated for long-term storage .

Orientations Futures

Mécanisme D'action

Target of Action

It is commonly used as an active esterification and acylation agent in organic synthesis .

Mode of Action

This compound is often used in the synthesis of biologically important compounds . It interacts with its targets by facilitating the formation of ester and amide bonds, which are crucial in the structure of many bioactive molecules.

Action Environment

The action, efficacy, and stability of 1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain its stability and efficacy as a synthetic reagent.

Propriétés

IUPAC Name |

1-hydroxy-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJIXRYFAZOEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156834 | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131-62-4 | |

| Record name | 1-Hydroxy-1,2-benziodoxol-3(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 131-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for IBX?

A1: IBX has the molecular formula C7H5IO4 and a molecular weight of 280.01 g/mol. Key spectroscopic data includes:

- 1H-NMR (DMSO-d6): δ 8.15 (d, 1H), 8.01 (d, 1H), 7.98 (t, 1H), 7.84 (t, 1H). []

- 13C-NMR (DMSO-d6): δ 167.49, 146.59, 133.39, 132.97, 131.36, 130.10, 124.99. []

Q2: What is the physical appearance and solubility of IBX?

A2: IBX typically appears as a white microcrystalline solid. [, ] It exhibits solubility in DMSO and DMSO/THF mixtures, but is insoluble in water and most organic solvents. []

Q3: How stable is IBX and what precautions should be taken during handling?

A3: While IBX is moisture-stable, it poses an explosion risk under excessive heating (above 200 °C) or impact. [] Therefore, it's crucial to handle IBX with care, avoiding heat and mechanical shock.

Q4: What are the primary applications of IBX in organic synthesis?

A4: IBX serves as a potent oxidizing agent, facilitating various transformations including:

- Oxidation of alcohols to aldehydes and ketones. [, , , ]

- Oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds. []

- α-Hydroxylation of ketones. []

- Oxygenation of α,β-unsaturated carbonyl compounds. []

- Synthesis of iodonium salts. []

Q5: Can IBX be used for selective oxidations?

A6: Yes, IBX demonstrates selectivity in several oxidation reactions. For instance, it can oxidize alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. [] This selectivity makes IBX a valuable tool for complex molecule synthesis.

Q6: Are there polymer-supported versions of IBX?

A7: Yes, researchers have developed polymer-supported IBX reagents. [, ] These offer advantages such as simplified workup procedures and the potential for reagent recycling.

Q7: Are there any examples of IBX participating in palladium-catalyzed reactions?

A8: Yes, IBX has been successfully employed in palladium-catalyzed coupling reactions with arylboronic acids and arylborates to produce biaryl-2-carboxylic acids. [, ]

Q8: How does the morphology of IBX precursor, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, affect DMP synthesis?

A9: The physical form of the IBX precursor (microcrystalline powder, macrocrystalline material, or a mixture) significantly influences its reactivity in DMP synthesis. [] The microcrystalline powder form exhibits higher reactivity and facilitates a more reproducible conversion to DMP.

Q9: Is IBX considered a single-electron-transfer (SET) reagent?

A10: While IBX primarily acts as a two-electron oxidant, studies suggest it can participate in SET processes under certain conditions. [, ] For instance, in the synthesis of iminoquinones from anilines using IBX in DMSO, a SET mechanism has been proposed. []

Q10: What are some alternative reagents for reactions where IBX is commonly used?

A10: Alternatives to IBX depend on the specific transformation, but may include:

Q11: What are the safety concerns associated with IBX?

A12: IBX's explosive nature necessitates careful handling, especially avoiding heat and impact. [] Appropriate safety measures, including personal protective equipment and explosion-proof equipment, should be employed when working with IBX.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)